Cas no 448216-01-1 (N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide)

N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide Chemical and Physical Properties
Names and Identifiers
-
- N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide
- Hexanoic acid, 2-[[[2-chloro-3-[3-(trifluoromethyl)phenyl]propyl]amino]thioxomethyl]hydrazide
-
- Inchi: 1S/C17H23ClF3N3OS/c1-2-3-4-8-15(25)23-24-16(26)22-11-14(18)10-12-6-5-7-13(9-12)17(19,20)21/h5-7,9,14H,2-4,8,10-11H2,1H3,(H,23,25)(H2,22,24,26)
- InChI Key: PNHJNIJCIBOYRR-UHFFFAOYSA-N
- SMILES: C(NNC(NCC(Cl)CC1=CC=CC(C(F)(F)F)=C1)=S)(=O)CCCCC
Experimental Properties
- Density: 1.249±0.06 g/cm3(Predicted)
- pka: 9.74±0.70(Predicted)
N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0762-0502-10μmol |
N-[({2-chloro-3-[3-(trifluoromethyl)phenyl]propyl}carbamothioyl)amino]hexanamide |
448216-01-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0762-0502-1mg |
N-[({2-chloro-3-[3-(trifluoromethyl)phenyl]propyl}carbamothioyl)amino]hexanamide |
448216-01-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0762-0502-20mg |
N-[({2-chloro-3-[3-(trifluoromethyl)phenyl]propyl}carbamothioyl)amino]hexanamide |
448216-01-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0762-0502-25mg |
N-[({2-chloro-3-[3-(trifluoromethyl)phenyl]propyl}carbamothioyl)amino]hexanamide |
448216-01-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0762-0502-40mg |
N-[({2-chloro-3-[3-(trifluoromethyl)phenyl]propyl}carbamothioyl)amino]hexanamide |
448216-01-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0762-0502-3mg |
N-[({2-chloro-3-[3-(trifluoromethyl)phenyl]propyl}carbamothioyl)amino]hexanamide |
448216-01-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0762-0502-30mg |
N-[({2-chloro-3-[3-(trifluoromethyl)phenyl]propyl}carbamothioyl)amino]hexanamide |
448216-01-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0762-0502-10mg |
N-[({2-chloro-3-[3-(trifluoromethyl)phenyl]propyl}carbamothioyl)amino]hexanamide |
448216-01-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0762-0502-5μmol |
N-[({2-chloro-3-[3-(trifluoromethyl)phenyl]propyl}carbamothioyl)amino]hexanamide |
448216-01-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0762-0502-20μmol |
N-[({2-chloro-3-[3-(trifluoromethyl)phenyl]propyl}carbamothioyl)amino]hexanamide |
448216-01-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide Related Literature
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
Additional information on N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide
Introduction to N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide (CAS No: 448216-01-1)
N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide is a sophisticated organic compound characterized by its unique structural and functional properties. This compound, identified by the CAS number 448216-01-1, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and medicinal research. The molecular structure of this compound incorporates several key functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, and an amide linkage, which contribute to its distinctive chemical behavior and reactivity.
The synthesis of N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the 2-chloro-3-3-(trifluoromethyl)phenylpropyl moiety introduces a high degree of electronic complexity, making this compound a valuable candidate for studying electronic effects in organic chemistry. Additionally, the carbamothioyl group provides a site for further functionalization, enabling the development of derivatives with tailored properties for specific applications.
In recent years, there has been growing interest in the exploration of novel compounds with potential therapeutic benefits. N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide has been investigated for its potential role in modulating biological pathways associated with various diseases. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a popular feature in drug design. Current research is focused on understanding how this compound interacts with biological targets and whether it can serve as a lead compound for the development of new medications.
The amide linkage in the structure of N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide plays a crucial role in determining its solubility and bioavailability. This feature is particularly important in pharmaceutical applications, where the ability to deliver a drug effectively to its target site is paramount. Studies have shown that compounds with amide functionalities often exhibit good pharmacokinetic profiles, which could make N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide a promising candidate for further development.
The chloro-substituted phenyl ring contributes to the electronic properties of the compound, influencing its reactivity and interactions with biological molecules. This feature has been exploited in various chemical transformations, allowing researchers to modify the structure of N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide to create derivatives with enhanced properties. For instance, the chloro group can be readily displaced by nucleophiles under controlled conditions, enabling the introduction of new functional groups and the exploration of different chemical pathways.
In conclusion, N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide (CAS No: 448216-01-1) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the 2-chloro-3-3-(trifluoromethyl)phenylpropyl, carbamothioyl, and amide functionalities, make it a valuable tool for studying biological mechanisms and designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of medicinal chemistry.
448216-01-1 (N-({2-chloro-3-3-(trifluoromethyl)phenylpropyl}carbamothioyl)aminohexanamide) Related Products
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)



